Technical Monograph: 5-Chloro-2-nitropyridine (CAS 52092-47-4)
Technical Monograph: 5-Chloro-2-nitropyridine (CAS 52092-47-4)
The following technical guide details the properties, synthesis, and application of 5-Chloro-2-nitropyridine , corresponding to CAS number 52092-47-4 .
A Strategic Intermediate for Regioselective Pyridine Functionalization
Part 1: Executive Summary & Chemical Identity
Editorial Note on Nomenclature: The request specified "5-Chloro-2-nitropyrimidine." However, the CAS number 52092-47-4 is uniquely assigned to 5-Chloro-2-nitropyridine . 2-Nitropyrimidines are chemically unstable and rare due to the electron-deficient nature of the 1,3-diazine core at the 2-position. This guide focuses on the stable, commercially significant pyridine derivative defined by the CAS number.
Core Utility: 5-Chloro-2-nitropyridine is a bifunctional electrophile used extensively in drug discovery. Its value lies in the orthogonal reactivity of its two substituents:
-
C2-Nitro Group: A "super-leaving group" highly activated for Nucleophilic Aromatic Substitution (
) under mild conditions. -
C5-Chloro Group: A robust handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that typically remains inert during C2 functionalization.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| Chemical Name | 5-Chloro-2-nitropyridine |
| CAS Number | 52092-47-4 |
| Molecular Formula | |
| Molecular Weight | 158.54 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 119–123 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| Hazards | Skin/Eye Irritant; Potential sensitizer; Energetic (Nitro group) |
Part 2: Synthesis Protocol (The Oxidative Route)
The most robust industrial route to CAS 52092-47-4 is the oxidation of 2-amino-5-chloropyridine . This method avoids the harsh conditions of direct nitration, which often leads to poor regioselectivity or ring deactivation.
Reaction Scheme
The transformation utilizes Caro’s Acid (peroxymonosulfuric acid), generated in situ from concentrated sulfuric acid and hydrogen peroxide.
Detailed Methodology
Note: This reaction is exothermic and involves strong oxidizers.[1] Perform behind a blast shield.
-
Preparation of Oxidant:
-
Cool 50 mL of concentrated sulfuric acid (
) to 0°C in an ice/salt bath. -
Dropwise, add 25 mL of 30% Hydrogen Peroxide (
).[2] Maintain internal temperature <10°C to prevent decomposition.
-
-
Substrate Addition:
-
Dissolve 5.0 g (39 mmol) of 2-amino-5-chloropyridine in 20 mL of concentrated
. -
Add this amine solution dropwise to the oxidant mixture at 0°C.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20–25°C).
-
Stir vigorously for 20–48 hours. The solution will turn from colorless to light yellow.
-
-
Work-up & Isolation:
-
Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. Caution: Significant exotherm.
-
The product will precipitate as a solid.[2]
-
Filter the solid and wash exclusively with cold water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Recrystallize from hot ethanol (EtOH) to yield 5-Chloro-2-nitropyridine as colorless/pale yellow needles.
-
Typical Yield: 70–75%.
-
Part 3: Reactivity & Mechanistic Insight
As an Application Scientist, it is critical to understand why this molecule is selected over 2,5-dichloropyridine. The answer lies in the Nitro Effect .
The Mechanism: Nitro-Activated
In 5-Chloro-2-nitropyridine, the nitro group at C2 is ortho to the pyridine nitrogen. This creates a position of extreme electron deficiency.
-
Leaving Group Hierarchy: In this specific scaffold, the Nitro group (
) is a superior leaving group compared to the Chloride ( ) at C5.[3]-
Reasoning: The Meisenheimer complex formed by attack at C2 is stabilized by both the ring nitrogen and the electron-withdrawing nitro group itself.
-
-
Regioselectivity: Nucleophiles (amines, alkoxides, thiols) will exclusively attack C2 , displacing the nitro group (denitration). The C5-Cl bond remains intact.
Visualization: Reactivity Workflow
The following diagram illustrates the divergent synthesis capabilities, showing how the molecule serves as a linchpin for building complex scaffolds.
Figure 1: The "Nitro-First" functionalization strategy. Note the displacement of the nitro group (Red Arrow) precedes the utilization of the chloro-handle.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Many kinase inhibitors require a hydrogen-bond acceptor motif in the "hinge-binding" region.
-
Workflow: Researchers react 5-Chloro-2-nitropyridine with a primary amine (e.g., aniline or cycloalkyl amine).
-
Result: The nitro group is displaced to form a 2-aminopyridine core.
-
Advantage: This route is often higher yielding than starting with 2,5-dichloropyridine, which requires higher temperatures and can suffer from bis-substitution.
Biaryl Ether Synthesis
Synthesis of pyridine-based ethers often fails with unactivated halides.
-
Protocol: Reaction of 5-Chloro-2-nitropyridine with phenols (
) in the presence of in DMF. -
Outcome: Formation of 2-phenoxy-5-chloropyridines under mild conditions (Room Temp to 60°C).
-
Mechanistic Note: The nitrite anion (
) released is water-soluble and easily removed, unlike bulky halide salts.
Part 5: Safety & Handling (Field Notes)
1. Energetic Potential: While 5-Chloro-2-nitropyridine is not a primary explosive, nitro-pyridines can decompose violently if heated under confinement.
-
Rule: Never distill this compound to dryness.
-
Storage: Store below 8°C.
2. Toxicology:
-
Skin: Causes irritation and potential sensitization. Permeation through gloves is faster for nitro-aromatics; use double-gloving (Nitrile/Neoprene).
-
Inhalation: Dust is highly irritating to the respiratory tract. Always weigh in a fume hood.
3. Waste Disposal: The reaction byproducts (nitrites) are toxic to aquatic life. Quench aqueous waste with sulfamic acid or bleach (to oxidize nitrite to nitrate) before disposal, adhering to local environmental regulations.
References
-
BenchChem. Synthesis and Application of 5-Chloro-2-nitropyridine (CAS 52092-47-4).[2] Retrieved from
-
ChemicalBook. 5-Chloro-2-nitropyridine Properties and Synthesis Routes. Retrieved from
-
GuideChem. Technical Specifications and Safety Data for 5-Chloro-2-nitropyridine. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Chloro-2-nitropyridine.[4][5][6][1][7] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 5-Chloro-2-nitropyridine.[8] Retrieved from
Sources
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- 2. 5-Chloro-2-nitropyridine | 52092-47-4 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
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